molecular formula C11H10BrNO2 B3026912 Methyl 3-bromo-1-methylindole-6-carboxylate CAS No. 1186663-45-5

Methyl 3-bromo-1-methylindole-6-carboxylate

Cat. No.: B3026912
CAS No.: 1186663-45-5
M. Wt: 268.11
InChI Key: BNUJUFJNYWGDTC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-methylindole-6-carboxylate (CAS: 1186663-45-5) is a brominated indole derivative with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol. Its structure features a methyl group at the 1-position, a bromine atom at the 3-position, and a methyl ester moiety at the 6-position of the indole ring . Key predicted properties include a boiling point of 373.0 ± 22.0 °C and a density of 1.50 ± 0.1 g/cm³ . This compound is commonly utilized in research as a synthetic intermediate, particularly in medicinal chemistry and materials science, due to its reactive bromine substituent, which facilitates cross-coupling reactions .

Properties

IUPAC Name

methyl 3-bromo-1-methylindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-6-9(12)8-4-3-7(5-10(8)13)11(14)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUJUFJNYWGDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700207
Record name Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-45-5
Record name 1H-Indole-6-carboxylic acid, 3-bromo-1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1-methylindole-6-carboxylate typically involves the bromination of 1-methylindole followed by esterification. One common method includes the reaction of 1-methylindole with bromine in the presence of a solvent like acetic acid to yield 3-bromo-1-methylindole. This intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is often explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-methylindole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids.

Major Products Formed

    Substitution: Formation of 3-amino-1-methylindole-6-carboxylate or 3-thio-1-methylindole-6-carboxylate.

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of indolines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Methyl 3-bromo-1-methylindole-6-carboxylate has shown potential as a scaffold for the development of novel anticancer agents. Research indicates that compounds derived from this indole structure can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound. These compounds demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values in the low micromolar range, suggesting their potential as lead compounds for further development .

Chemical Intermediate in Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds, including:

  • Indole-based pharmaceuticals
  • Fluorescent dyes
  • Agricultural chemicals

Synthesis Pathway Example:
The compound can be used to synthesize substituted indoles through nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, leading to a wide array of functionalized indoles.

This compound is also employed in analytical chemistry as a standard reference compound. Its distinct spectral properties allow it to be used in various analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • High-performance Liquid Chromatography (HPLC)

Case Study:
In a recent analytical study, this compound was utilized as a calibration standard for HPLC methods aimed at quantifying related indole derivatives in biological samples .

Toxicology and Safety Assessment

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials science. Preliminary toxicological assessments indicate that while the compound exhibits some level of toxicity (H302-H319), it can be handled safely with appropriate precautions .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1-methylindole-6-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Positional Isomers on the Indole Ring

Table 1: Comparison of Methyl 3-bromo-1-methylindole-6-carboxylate with positional isomers

Compound Name CAS Molecular Formula Substituent Positions Molecular Weight Key Properties/Applications
This compound 1186663-45-5 C₁₁H₁₀BrNO₂ 1-Me, 3-Br, 6-COOMe 268.11 Predicted bp: 373 °C; research use
Methyl 4-bromo-1H-indole-6-carboxylate 882679-96-1 C₁₀H₈BrNO₂ 4-Br, 6-COOMe 268.08 Similar MW; unsubstituted N1 position
Methyl 6-bromo-3-methylindole-4-carboxylate 1583272-35-8 C₁₁H₁₀BrNO₂ 3-Me, 6-Br, 4-COOMe 268.11 Isomeric ester position; room-temperature stable

Key Findings :

  • Substituent Position : The 3-bromo group in the target compound enhances reactivity in Suzuki-Miyaura couplings compared to 4- or 6-bromo isomers .

Indole vs. Indazole Derivatives

Table 2: Comparison with Indazole-Based Analogs

Compound Name CAS Molecular Formula Core Structure Key Differences
This compound 1186663-45-5 C₁₁H₁₀BrNO₂ Indole One nitrogen in the five-membered ring
Methyl 3-bromo-2H-indazole-6-carboxylate 1045805-56-8 C₁₀H₈BrN₂O₂ Indazole Two adjacent nitrogens in the ring

Key Findings :

  • Reactivity : Indazoles (e.g., CAS 1045805-56-8) often exhibit distinct electronic properties due to the second nitrogen, making them more suited for interactions in medicinal chemistry (e.g., kinase inhibition) .
  • Synthetic Utility : The target indole derivative is more commonly used in bromine-mediated cross-couplings, whereas indazole analogs may require tailored reaction conditions .

Variants with Additional Substituents

Table 3: Comparison with Multi-Substituted Analogs

Compound Name CAS Substituents Molecular Weight Applications
This compound 1186663-45-5 1-Me, 3-Br, 6-COOMe 268.11 Intermediate in drug synthesis
Ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate 137836-40-9 3-Br, 4,6-Cl, 2-COOEt 336.99 Medicinal chemistry (e.g., J. Med. Chem. 1992)

Key Findings :

  • Halogen Diversity : The dichloro derivative (CAS 137836-40-9) exhibits higher molecular weight and altered reactivity, enabling selective functionalization at multiple positions .
  • Ester Group : Ethyl esters (e.g., CAS 137836-40-9) may offer improved lipophilicity compared to methyl esters, influencing bioavailability in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 3-bromo-1-methylindole-6-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves bromination of a pre-functionalized indole scaffold. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Subsequent esterification via methyl lithium (MeLi) or dimethyl sulfate can introduce the methyl ester group. Optimization includes adjusting stoichiometry (e.g., 1.2 equiv NBS), reaction time (2–4 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via 1H^1H-NMR (e.g., absence of proton signals at the 3-position post-bromination).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • 1H^1H-NMR : Look for the methyl ester singlet at δ 3.8–4.0 ppm and the absence of indole NH proton (due to N-methylation). Bromine’s deshielding effect shifts adjacent protons downfield (e.g., H-2 and H-4 protons at δ 7.5–8.0 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms molecular geometry. For instance, dihedral angles between the indole ring and ester group should align with reported values (e.g., ~6° for similar structures) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 282.0 for C11_{11}H10_{10}BrNO2_2) .

Q. What are common impurities in the synthesis of this compound, and how can they be identified and mitigated?

  • Methodology : Common impurities include unreacted starting materials (e.g., 1-methylindole-6-carboxylate) or over-brominated byproducts. Use HPLC with a C18 column (gradient: 50–90% acetonitrile in water) to detect impurities. For brominated byproducts, 1H^1H-NMR will show additional aromatic protons, while MS reveals higher m/z values (e.g., dibromo species). Recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected 1H^1H-NMR splitting patterns or XRD refinement discrepancies?

  • Methodology :

  • NMR Anomalies : Use 2D NMR (COSY, HSQC) to assign proton-proton correlations. For example, coupling between H-2 and H-4 protons may indicate non-planar indole geometry.
  • XRD Refinement : Employ SHELX software for structure solution and refinement. Adjust parameters like thermal displacement factors (Ueq_{eq}) and occupancy rates for disordered atoms. Cross-validate with DFT-calculated bond lengths (e.g., C-Br bond ~1.89 Å) .
    • Case Study : A study on 6-bromoindole derivatives reported R-factor discrepancies (>0.06) due to twinning; using SHELXL’s TWIN command resolved refinement issues .

Q. What mechanistic insights govern the bromination and esterification steps in synthesizing this compound?

  • Bromination : Electrophilic aromatic substitution (EAS) at the indole 3-position is favored due to electron-donating effects of the N-methyl group. Polar solvents (e.g., DMF) stabilize the bromine electrophile (Br+^+), while excess NBS may lead to di-bromination. Kinetic vs. thermodynamic control can be probed via time-resolved 1H^1H-NMR .
  • Esterification : Methyl lithium reacts with carboxylic acids via deprotonation followed by nucleophilic attack on the carbonyl carbon. Competing pathways (e.g., over-alkylation) are minimized by slow addition of MeLi at -78°C .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-1-methylindole-6-carboxylate
Reactant of Route 2
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Methyl 3-bromo-1-methylindole-6-carboxylate

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